molecular formula C4H6F3NO B13111717 Methyl 3,3,3-trifluoropropanimidate

Methyl 3,3,3-trifluoropropanimidate

Cat. No.: B13111717
M. Wt: 141.09 g/mol
InChI Key: MUQYAVYAAIVKOV-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoropropanimidate is a chemical compound with the molecular formula C4H6F3NO. It is known for its unique structural features, including the presence of three fluorine atoms, which impart distinct chemical properties. This compound is utilized in various scientific research fields due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3,3-trifluoropropanimidate typically involves the reaction of 3,3,3-trifluoropropionaldehyde with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. For example, one method involves adding 3,3,3-trifluoropropionaldehyde dimethoxyethane, hydrochloric acid, and a catalyst such as vanadium pentoxide, followed by the dropwise addition of hydrogen peroxide at 70°C .

Industrial Production Methods: Industrial production of this compound may involve continuous feeding and large-scale reactors to ensure consistent quality and yield. The process is designed to be environmentally friendly, with minimal side reactions and efficient separation of byproducts .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoropropanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield trifluoropropionic acid, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 3,3,3-trifluoropropanimidate is used in several scientific research applications:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Potential use in drug synthesis and development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoropropanimidate involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: Methyl 3,3,3-trifluoropropanimidate is unique due to its trifluoromethyl group and imidate functionality, which provide a combination of stability and reactivity not commonly found in other compounds. This makes it valuable in specialized chemical reactions and research applications.

Properties

Molecular Formula

C4H6F3NO

Molecular Weight

141.09 g/mol

IUPAC Name

methyl 3,3,3-trifluoropropanimidate

InChI

InChI=1S/C4H6F3NO/c1-9-3(8)2-4(5,6)7/h8H,2H2,1H3

InChI Key

MUQYAVYAAIVKOV-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CC(F)(F)F

Origin of Product

United States

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